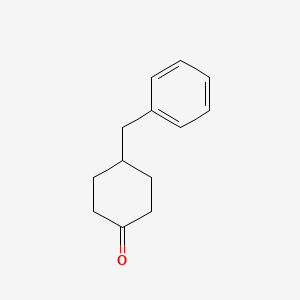

4-Benzylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEOFISCGXWYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzylcyclohexanone

This guide provides a comprehensive technical overview of the primary synthetic routes to 4-benzylcyclohexanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, offers field-proven experimental insights, and presents detailed protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key structural component in a variety of biologically active molecules. Its rigid cyclohexyl core, substituted with a flexible benzyl group, provides a versatile scaffold for interacting with biological targets. Understanding the efficient construction of this molecule is therefore of paramount importance for medicinal chemists and process development scientists. This guide will focus on the most prevalent and practical synthetic strategies, elucidating the underlying chemical principles that govern their success.

I. Alkylation of Cyclohexanone Enolates: A Cornerstone of C-C Bond Formation

One of the most direct and widely employed methods for the synthesis of this compound is the α-alkylation of a cyclohexanone derivative. This strategy hinges on the generation of a nucleophilic enolate from a suitable cyclohexanone precursor, which then undergoes a substitution reaction with a benzyl electrophile.

Mechanistic Rationale

The reaction proceeds through a well-established two-step sequence:

-

Enolate Formation: A strong base is used to deprotonate the α-carbon of the cyclohexanone, forming a resonance-stabilized enolate. The choice of base and solvent is critical to control the regioselectivity and prevent self-condensation.

-

Nucleophilic Attack: The electron-rich enolate then acts as a nucleophile, attacking an electrophilic benzyl source, typically a benzyl halide, in an SN2 reaction to form the new carbon-carbon bond.

Caption: Mechanism of α-alkylation of cyclohexanone.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol describes the synthesis of this compound from cyclohexanone and benzyl bromide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Cyclohexanone | Anhydrous | Standard Supplier |

| Benzyl Bromide | Reagent Grade | Standard Supplier |

| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Standard Supplier |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Standard Supplier |

| Diethyl Ether | Reagent Grade | Standard Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add LDA solution (1.1 eq) to the cold THF. To this solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford this compound as a white solid.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC) and characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Friedel-Crafts Acylation: An Aromatic Approach

An alternative strategy for constructing this compound involves an intramolecular Friedel-Crafts acylation. This powerful reaction forms a new ring by acylating an aromatic nucleus with a tethered acyl chloride.[1]

Mechanistic Rationale

The synthesis begins with a precursor containing both the aromatic ring and the latent cyclohexanone structure.

-

Acylium Ion Formation: A Lewis acid, such as AlCl₃, activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion in an intramolecular fashion to form a six-membered ring.[2]

-

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final product.

Caption: Intramolecular Friedel-Crafts acylation pathway.

While this method doesn't directly yield this compound, it produces a tetralone intermediate which can be subsequently converted to the target molecule through further synthetic steps.

III. Grignard Reaction: A Convergent Synthesis

A convergent approach utilizing a Grignard reagent offers another viable route. This method involves the reaction of a benzylmagnesium halide with a protected 1,4-cyclohexanedione derivative.[3]

Mechanistic Rationale

-

Grignard Reagent Formation: Benzylmagnesium bromide is prepared by the reaction of benzyl bromide with magnesium metal in an ethereal solvent.[4]

-

Nucleophilic Addition: The Grignard reagent adds to one of the carbonyl groups of a mono-protected 1,4-cyclohexanedione.

-

Deprotection and Tautomerization: Subsequent acidic workup removes the protecting group, and tautomerization of the resulting enol yields the this compound product.

Caption: Workflow for Grignard synthesis of this compound.

IV. Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Advantages | Key Limitations | Typical Yields |

| Enolate Alkylation | Direct, well-established, good yields. | Requires strong base, anhydrous conditions, potential for polyalkylation. | 60-80% |

| Friedel-Crafts Acylation | Forms the cyclic core, applicable to diverse aromatics. | Indirect route, requires harsh Lewis acids, potential for rearrangements. | Varies depending on subsequent steps. |

| Grignard Reaction | Convergent, utilizes readily available starting materials. | Requires protection/deprotection steps, sensitive to moisture. | 50-70% |

V. Characterization and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 2.70 (d, J = 7.2 Hz, 2H, Ar-CH₂), 2.50-2.30 (m, 4H, CO-CH₂), 2.00-1.80 (m, 3H, CH + CH₂), 1.60-1.40 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 211.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 45.2 (Ar-CH₂), 41.0 (CO-CH₂), 38.5 (CH), 30.5 (CH₂).

-

Mass Spectrometry (EI): m/z (%) = 188 (M⁺, 40), 91 (100), 117 (35), 65 (15).

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The choice of the optimal method depends on factors such as the availability of starting materials, desired scale, and the specific requirements of the target application. The enolate alkylation route remains a robust and direct method for laboratory-scale synthesis. For industrial applications, catalytic methods that minimize stoichiometric waste are increasingly being explored. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical building block.

References

-

National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

-

Wikipedia. Robinson annulation. [Link]

-

ResearchGate. Highly diastereoselective transfer hydrogenation of 4- t -butylcyclohexanone in the presence of magnesium oxide. [Link]

-

Science of Synthesis. Benzylic Grignard reagent. [Link]

-

ResearchGate. Biocatalytic reductive amination of achiral cyclohexanone derivatives. [Link]

-

National Institutes of Health. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

-

Numerade. Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]

-

J&K Scientific LLC. Robinson Annulation. [Link]

-

Springer. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

-

Master Organic Chemistry. The Robinson Annulation. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

ResearchGate. Non‐proline based 4‐substituted cyclohexanone catalysts for Tables 7–9. [Link]

-

ResearchGate. The reaction scheme for the reductive amination of cyclohexanone with.... [Link]

-

ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]

-

BMRB. bmse000405 Cyclohexanone. [Link]

-

Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Organic Chemistry Portal. Robinson Annulation. [Link]

-

YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

ResearchGate. Reductive amination of cyclohexanone with benzylamine. [Link]

-

Royal Society of Chemistry. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. [Link]

-

OSTI.gov. Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. [Link]

-

ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]

-

PubMed Central. Advances in organocatalyzed synthesis of organic compounds. [Link]

-

PubMed. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. [Link]

-

ResearchGate. Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

NIST WebBook. 2-Benzylcyclohexanone. [Link]

-

Beilstein Journals. Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. [Link]

-

National Institute of Standards and Technology. Cyclohexanone. [Link]

-

NIST WebBook. Cyclohexanone, 4-methyl-. [Link]

Sources

synthesis of 4-Benzylcyclohexanone derivatives

An In-depth Technical Guide to the Synthesis of 4-Benzylcyclohexanone Derivatives

Introduction

The this compound moiety represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible cycloalkane ring with a rigid aromatic substituent, allows for precise interactions with a multitude of biological targets. Consequently, derivatives of this core structure have demonstrated a broad and potent spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The versatility of this scaffold makes it a highly attractive starting point for the development of novel therapeutics.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple reaction schemes to provide a deep, mechanistic understanding of the key synthetic strategies for accessing this compound derivatives. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights to empower chemists to not only replicate but also innovate upon these foundational methods.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be approached from several distinct strategic directions. The optimal route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we dissect the most robust and versatile methods.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the direct formation of the crucial aryl-alkyl C-C bond, the Suzuki-Miyaura coupling is an exceptionally powerful and reliable tool.[6] This Nobel Prize-winning reaction offers high functional group tolerance, generally mild reaction conditions, and utilizes organoboron reagents that are relatively stable and non-toxic.[6] The core strategy involves coupling a cyclohexanone derivative bearing a leaving group (like a triflate) at the 4-position with a benzylboronic acid or ester.

Mechanistic Rationale: The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the cyclohexanone derivative, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the benzylboronic acid is transferred to the palladium center, displacing the halide or triflate. The base is crucial here, activating the boronic acid to facilitate this transfer.[7][8]

-

Reductive Elimination: The two organic fragments (the cyclohexanone and benzyl groups) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Enamine Alkylation: The Stork Reaction

A classic and highly effective approach in carbonyl chemistry is the Stork enamine synthesis. This method provides a more controlled alternative to direct enolate alkylation, which often suffers from side reactions like over-alkylation and O-alkylation.[9] By converting the cyclohexanone into a less reactive enamine nucleophile, C-alkylation with a reactive halide like benzyl bromide becomes highly efficient.

Mechanistic Rationale: The process is a robust, three-step sequence:[10]

-

Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine or morpholine) under dehydrating conditions to form the corresponding enamine. The choice of amine is critical; it influences the regioselectivity of enamine formation in unsymmetrical ketones by minimizing steric clashes.[11]

-

Alkylation: The electron-rich double bond of the enamine acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide in a standard SN2 reaction. This forms a resonance-stabilized iminium salt intermediate.

-

Hydrolysis: The iminium salt is readily hydrolyzed under mild acidic conditions to regenerate the carbonyl group, yielding the final this compound product.

Ring-Forming Annulation: The Robinson Annulation

Instead of modifying a pre-existing ring, the Robinson annulation constructs the six-membered cyclohexenone ring itself.[12] It is one of the most powerful reactions in organic synthesis for this purpose, as it forms multiple carbon-carbon bonds in a tandem sequence.[13] To synthesize a benzyl-substituted derivative, one would typically start with a Michael acceptor that already contains the benzyl group.

Mechanistic Rationale: This reaction is a masterful combination of two fundamental carbonyl reactions:[14][15]

-

Michael Addition: An enolate (from a ketone like cyclohexanone, or an acyclic precursor) performs a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor, e.g., a benzyl-substituted vinyl ketone). This step forms a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-dicarbonyl intermediate cyclizes via an intramolecular aldol reaction. A new enolate forms and attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclohexenone product.[12][15] The resulting double bond can then be selectively reduced if the saturated cyclohexanone is the final target.

Reduction and Oxidation Strategies

An alternative and often highly practical approach involves the manipulation of oxidation states of precursors. A common industrial method for producing cyclohexanones is the catalytic hydrogenation of phenols.[16] This strategy can be adapted by starting with a 4-benzylphenol.

Strategic Rationale: This two-step sequence leverages robust and scalable reactions.

-

Catalytic Hydrogenation: 4-Benzylphenol is hydrogenated using a heterogeneous catalyst such as rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C) under hydrogen pressure.[17] This reaction reduces the aromatic ring to a cyclohexane ring, yielding 4-benzylcyclohexanol. The choice of catalyst and conditions is key to achieving high selectivity and avoiding hydrogenolysis of the benzyl group.

-

Oxidation: The resulting secondary alcohol, 4-benzylcyclohexanol, is then oxidized to the target ketone. A wide variety of modern, mild oxidation reagents can be used to ensure a clean and high-yielding conversion without affecting other parts of the molecule. A particularly green and efficient method uses oxygen or air as the terminal oxidant in the presence of a catalytic system.[18]

Experimental Protocols & Data

This section provides representative, detailed methodologies for the key synthetic transformations discussed.

Protocol 1: Synthesis of this compound via Stork Enamine Alkylation

Step A: Formation of the Pyrrolidine Enamine of Cyclohexanone

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexanone (10.0 g, 102 mmol) and pyrrolidine (10.8 g, 153 mmol, 1.5 equiv) in 100 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 3-4 hours).

-

Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine is typically used directly in the next step without purification.

Step B: Alkylation with Benzyl Bromide

-

Transfer the crude enamine solution from Step A to a 500 mL flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add benzyl bromide (19.2 g, 112 mmol, 1.1 equiv) dropwise over 20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight. A precipitate of the iminium salt will form.

Step C: Hydrolysis to this compound

-

To the reaction mixture from Step B, add 100 mL of 10% aqueous hydrochloric acid.

-

Stir the two-phase mixture vigorously for 2 hours at room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation or flash column chromatography (eluent: 10% ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Oxidation of 4-Benzylcyclohexanol to this compound

This protocol is adapted from a green chemistry approach using air as the oxidant.[18]

-

To a 100 mL round-bottom flask, add 4-benzylcyclohexanol (5.0 g, 26.3 mmol), toluene (50 mL), a catalytic amount of a suitable catalyst system (e.g., TEMPO/NaNO₂/acid as described in the literature).[18]

-

Heat the mixture to the desired reaction temperature (e.g., 50 °C).

-

Bubble a gentle stream of air through the reaction mixture via a needle submerged in the solution while stirring vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford pure this compound.

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

| Suzuki Coupling | Pd catalyst, Benzylboronic acid, Base | Excellent functional group tolerance; mild conditions; direct C-C bond formation. | Requires synthesis of specific precursors (e.g., 4-triflyloxycyclohexanone); cost of palladium. |

| Stork Enamine | Secondary amine, Benzyl bromide | High yields for C-alkylation; avoids over-alkylation; reliable and well-understood. | Stoichiometric use of amine; multi-step process (formation, alkylation, hydrolysis). |

| Robinson Annulation | Base, Benzyl-substituted Michael acceptor | Powerful ring-forming reaction; builds complexity quickly. | May require subsequent reduction step; regioselectivity can be an issue with complex substrates. |

| Hydrogenation/Oxidation | H₂, Pd/C or Rh/C catalyst; Oxidizing agent | Utilizes readily available starting materials (phenols); highly scalable. | High-pressure hydrogenation may require specialized equipment; potential for side reactions (hydrogenolysis). |

Applications and Biological Significance

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The scaffold serves as a versatile template that can be decorated with various functional groups to optimize potency and selectivity for specific biological targets.

-

Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various human cancer cell lines.[19] The mechanism often involves the inhibition of key signaling pathways, such as NF-κB, which are critical for cancer cell survival and proliferation.

-

Anti-inflammatory Properties: By inhibiting pro-inflammatory pathways, these compounds can reduce the expression of inflammatory mediators like TNF-α and various interleukins.[19]

-

Antimicrobial Agents: The scaffold has also been explored for the development of new antibacterial and antifungal agents.[2][3]

The development of efficient and diverse synthetic routes, as detailed in this guide, is paramount to fully exploring the therapeutic potential of this important class of molecules.

References

-

J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

-

Leah4sci MCAT. (2021). Robinson Annulation Reaction Explained. Retrieved from [Link]

-

Meyers, A. I., Williams, D. R., & Druelinger, M. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032–3033. Retrieved from [Link]

-

ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]

-

CMV. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

-

Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic routes for bis(4-hydroxybenzylidene) cyclohexanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Photocatalyzed Diastereoselective [2+2] Cycloaddition of an Unsymmetrical Imidazolyl-Chalcone. Retrieved from [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

OSTI.gov. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclohexanone Hydrogenation. Retrieved from [Link]

-

Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

-

OChemOnline. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling. Retrieved from [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

-

ChemOrgChem. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. Retrieved from [Link]

-

Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

- Google Patents. (n.d.). EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis.

-

ResearchGate. (2025). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs. Retrieved from [Link]

Sources

- 1. 4-Benzyl-4-methylcyclohexanone (54889-02-0) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis. - Google Patents [patents.google.com]

- 5. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. jk-sci.com [jk-sci.com]

- 15. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 16. osti.gov [osti.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

4-Benzylcyclohexanone chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Benzylcyclohexanone

Introduction

This compound is a disubstituted cyclohexanone derivative featuring a benzyl group at the 4-position of the cyclohexane ring. This molecule serves as a valuable intermediate and structural motif in synthetic organic chemistry. Its unique architecture, combining a reactive carbonyl group, adjacent α-carbons capable of enolization, and an aromatic ring, provides a rich landscape for chemical transformations. This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its manipulation in a laboratory setting.

Core Chemical and Physical Properties

The foundational properties of this compound dictate its behavior in a reaction environment, its solubility, and its analytical characterization. These properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(Phenylmethyl)cyclohexanone | [1] |

| Synonyms | 4-Benzylcyclohexan-1-one | [1][2] |

| CAS Number | 35883-77-3 | [1][3] |

| Molecular Formula | C₁₃H₁₆O | [1][4] |

| Molecular Weight | 188.27 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 165-166 °C at 14 Torr | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Storage | -20°C Freezer, under inert atmosphere | [1] |

graph "4_benzylcyclohexanone_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0!"]; C10 [label="C", pos="4.2,0.8!"]; C11 [label="C", pos="5.2,0.8!"]; C12 [label="C", pos="5.9,0!"]; C13 [label="C", pos="5.2,-0.8!"]; C14 [label="C", pos="4.2,-0.8!"];

// Position the cyclohexanone ring C1 [pos="0,1!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-0.5!"]; C6 [pos="1,0.5!"]; O7 [pos="0,1.8!"];

// Draw bonds for the cyclohexanone ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7 [style=double, len=0.8];

// Draw bonds for the benzyl group C4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; }

Caption: Chemical structure of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three principal components: the carbonyl group, the α-carbons, and the benzyl moiety. Understanding the interplay of these functional groups is critical for predicting reaction outcomes and designing synthetic strategies.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack and reduction.

The reduction of the carbonyl group to a secondary alcohol is one of the most common transformations. This reaction creates a new stereocenter, leading to a mixture of cis and trans diastereomers. The choice of reducing agent is crucial as it influences the diastereoselectivity of the product.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. Due to steric hindrance, the hydride often attacks from the less hindered face, but a mixture of isomers is typically obtained.[5]

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like THF or diethyl ether. It is less selective than NaBH₄ and will also reduce other functional groups if present.[6]

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst and a secondary alcohol (like isopropanol) as the hydride source. It is a reversible reaction and can be highly stereoselective, often favoring the thermodynamically more stable alcohol. Zeolite catalysts have been shown to be effective for stereoselective MPV reductions of substituted cyclohexanones.[7][8]

The stereochemical outcome is dictated by the direction of hydride attack on the cyclohexanone ring, which exists in a chair conformation. Axial attack leads to the equatorial alcohol, while equatorial attack yields the axial alcohol.

Enolate Chemistry: Reactions at the α-Carbons

The protons on the carbons adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate.[9] Since this compound is an unsymmetrical ketone, deprotonation can occur at either the C-3/C-5 positions or the C-2/C-6 positions, leading to two different enolates.

Caption: Kinetic vs. Thermodynamic Enolate Formation.

-

Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α-proton. This is achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[10][11] In this case, it would be the enolate formed at the C-3/C-5 position.

-

Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium between the ketone and the possible enolates. This typically involves a weaker base (like NaH or an alkoxide) at room temperature or higher.[9] For this compound, this corresponds to the enolate at the C-2/C-6 positions.

Once formed, these enolates are potent nucleophiles for a variety of crucial C-C bond-forming reactions.

-

Alkylation: Reaction with alkyl halides in an Sₙ2 fashion. This is a powerful method for introducing alkyl chains at the α-position.[6]

-

Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones. The Claisen-Schmidt condensation, involving an aromatic aldehyde, is used to synthesize diarylidenecyclohexanone derivatives, which have been investigated for their anti-inflammatory properties.[12]

Reactions of the Benzyl Moiety

The benzyl group itself offers sites for reactivity.

-

Benzylic Oxidation: The C-H bonds at the benzylic position (the CH₂ group) are weaker than typical alkyl C-H bonds and are susceptible to oxidation.[13] Strong oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon.[13] Depending on the conditions, this can lead to the formation of a ketone (4-benzoylcyclohexanone) or, with cleavage, benzoic acid.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl substituent is an activating group and an ortho, para-director.

Synthetic Routes

This compound is typically synthesized via methods that form the C4-benzyl bond.

-

Alkylation of a Cyclohexanone Derivative: One common approach involves the alkylation of a pre-formed enolate of a cyclohexanone derivative with benzyl bromide.[14]

-

Friedel-Crafts Reaction: An alternative route could involve a Friedel-Crafts type reaction, for instance, the reaction of a cyclohexene derivative with benzene under acidic conditions.

-

Grignard Reaction: Synthesis can be achieved from 1,4-cyclohexanedione mono-ketal by reaction with benzylmagnesium bromide, followed by deprotection.[1]

Applications in Research and Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry. The cyclohexyl ring serves as a rigid core that can orient substituents in well-defined spatial arrangements, which is crucial for binding to biological targets.

-

Enzyme Inhibitors: Derivatives of substituted cyclohexanones have been identified as inhibitors of various enzymes. For example, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone was discovered as an inhibitor of the bacterial cell division protein FtsZ, highlighting the potential for this scaffold in developing novel antibacterial agents.[15]

-

CDK12 Inhibitors: The cyclohexyl ring is a core component in a series of potent and selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors, which are being explored as potential cancer therapeutics.[16]

-

Prostaglandin E Receptor Antagonists: The N-benzyl moiety, combined with other functionalities, is found in potent and selective EP4 antagonists developed for treating inflammatory pain.[17]

-

Intermediate for Complex Molecules: Its versatile reactivity makes it a key building block for the synthesis of more complex molecules and natural products.[14][18]

Experimental Protocol: Reduction of this compound

This protocol details a standard, reliable method for the reduction of this compound to 4-benzylcyclohexanol using sodium borohydride. This procedure is a self-validating system; successful execution will yield a product with distinct physical and spectral properties from the starting material, confirmable by TLC, melting point, and NMR spectroscopy.

Objective: To synthesize and isolate 4-benzylcyclohexanol via the reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel (100 mL)

-

Erlenmeyer flask

-

Rotary evaporator

Caption: Experimental workflow for the reduction of this compound.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 15 mL of methanol. Cool the flask in an ice-water bath to 0 °C.

-

Addition of Reducing Agent: While stirring, slowly add 0.25 g of sodium borohydride (NaBH₄) in small portions over 10-15 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl dropwise to neutralize the excess NaBH₄ and the resulting alkoxide. This step should be done in a fume hood as hydrogen gas is evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the lower organic layer. Perform two more extractions of the aqueous layer with 15 mL of DCM each.

-

Washing: Combine the organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, 4-benzylcyclohexanol, likely as a white solid or viscous oil.

-

Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and assess its purity.

References

-

Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link]

-

Gannett, P. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone? Quora. Retrieved from [Link]

-

Lin, H.-Y. J., Battaje, R. R., Tan, J., Doddareddy, M., Dhaked, H. P. S., Srivastava, S., Hawkins, B. A., Al-Shdifat, L. M. H., Hibbs, D. E., Panda, D., & Groundwater, P. W. (n.d.). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Molecules. Retrieved from [Link]

-

Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]

-

University of Liverpool. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

Creyghton, E. J., Ganeshie, S. D., & van Bekkum, H. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylcyclohexan-1-one. Retrieved from [Link]

-

Lawrence, S. A. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Ce(IV) Oxidation of Cyclopentanone, Cyclohexanone, Cycloheptanone, Cyc1ooctanone, Acetone, Butanone, Acetoacetic Ester & Benzoylacetone. Retrieved from [Link]

-

Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

-

ChemComplete. (2022, May 22). Enolate Chemistry - Intramolecular Aldol Condensations. YouTube. Retrieved from [Link]

-

Semantic Scholar. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

-

Greluk, M., Szymańska, S., Wróblewska, A., & Makuch, E. (2022, December 28). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 2-Benzylcyclohexanone. WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

-

Takeda Pharmaceutical Company. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. Retrieved from [Link]

-

Monti, D., et al. (2024). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. PMC - NIH. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. Retrieved from [Link]

-

El-Malah, A. A., et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | 35883-77-3 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Benzylcyclohexanone [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. rsc.org [rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 4-Benzyl-4-methylcyclohexanone (54889-02-0) for sale [vulcanchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Benzylcyclohexanone: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Benzylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data, this guide aims to equip the reader with the expertise to interpret and leverage spectroscopic information for the structural elucidation of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound, with its distinct benzyl moiety attached to a cyclohexanone ring, is a valuable scaffold in organic synthesis and medicinal chemistry. Its structural features, including a carbonyl group, a flexible cyclohexyl ring, and an aromatic system, give rise to a unique spectroscopic fingerprint. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage data from structurally similar compounds, such as 4-phenylcyclohexanone and other 4-substituted cyclohexanones, to provide a robust and scientifically grounded interpretation. This comparative approach not only allows for a detailed prediction of the expected spectral features of this compound but also enhances the reader's fundamental understanding of structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the cyclohexanone ring.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 7.10 - 7.30 | Multiplet | 5H |

| Benzylic (CH₂) | ~ 2.60 | Doublet | 2H |

| Cyclohexyl (CH) | ~ 2.50 | Multiplet | 1H |

| Cyclohexyl (CH₂) | ~ 2.20 - 2.40 | Multiplet | 4H |

| Cyclohexyl (CH₂) | ~ 1.60 - 1.80 | Multiplet | 4H |

Interpretation and Causality:

-

Aromatic Protons (7.10 - 7.30 ppm): The five protons on the phenyl ring of the benzyl group are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.

-

Benzylic Protons (~2.60 ppm): The two protons of the methylene bridge (CH₂) are adjacent to the aromatic ring and the cyclohexanone ring. Their proximity to the electron-withdrawing phenyl group causes a downfield shift. The signal is expected to be a doublet due to coupling with the methine proton on the cyclohexanone ring.

-

Cyclohexyl Protons (1.60 - 2.50 ppm): The protons on the cyclohexanone ring will appear in the upfield region. The protons alpha to the carbonyl group (~2.20 - 2.40 ppm) are deshielded and will resonate further downfield compared to the other ring protons. The methine proton at the 4-position (~2.50 ppm) will be coupled to the benzylic protons and the adjacent cyclohexyl protons, resulting in a multiplet. The remaining cyclohexyl protons will give rise to overlapping multiplets in the more shielded region of the spectrum.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 211 |

| Aromatic (quaternary) | ~ 140 |

| Aromatic (CH) | ~ 128 - 129 |

| Aromatic (CH) | ~ 126 |

| Benzylic (CH₂) | ~ 45 |

| Cyclohexyl (CH) | ~ 42 |

| Cyclohexyl (CH₂) | ~ 40 |

| Cyclohexyl (CH₂) | ~ 30 |

Interpretation and Causality:

-

Carbonyl Carbon (~211 ppm): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, causing it to resonate at a very low field.

-

Aromatic Carbons (126 - 140 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the methylene bridge will be at the lower field end of this range.

-

Benzylic Carbon (~45 ppm): The carbon of the methylene bridge is shifted downfield due to its attachment to the phenyl ring.

-

Cyclohexyl Carbons (30 - 42 ppm): The carbons of the cyclohexanone ring resonate in the aliphatic region. The carbon alpha to the carbonyl group will be the most deshielded among the sp³ hybridized ring carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrument setup are similar to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, longer acquisition times are typically required. Proton decoupling is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2920, 2850 | C-H stretch | Aliphatic |

| ~ 1715 | C=O stretch | Ketone |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~ 740, 700 | C-H bend | Monosubstituted Benzene |

Interpretation and Causality:

-

C=O Stretch (~1715 cm⁻¹): The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption corresponding to the stretching vibration of the carbonyl group. For a saturated six-membered ring ketone, this peak is typically observed around 1715 cm⁻¹.[1][2]

-

C-H Stretches (~2850-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring. The peaks just below 3000 cm⁻¹ arise from the C-H stretches of the aliphatic cyclohexyl and benzylic protons.

-

Aromatic C=C Stretches (~1450-1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of sharp absorptions in this region.

-

Aromatic C-H Bends (~700-740 cm⁻¹): The out-of-plane C-H bending vibrations of the monosubstituted benzene ring are expected to produce strong absorptions in this region, providing further confirmation of the benzyl group.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): m/z = 188

-

Key Fragments: m/z = 91 (tropylium ion), m/z = 97, m/z = 115

Interpretation and Causality:

-

Molecular Ion (m/z = 188): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at m/z 188, confirming the molecular formula C₁₃H₁₆O.

-

Base Peak (m/z = 91): The most intense peak in the spectrum (the base peak) is expected to be at m/z = 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), which is formed by the cleavage of the bond between the benzylic carbon and the cyclohexanone ring, followed by rearrangement. This is a characteristic fragmentation pattern for compounds containing a benzyl group.

-

Other Fragments: Other significant fragments may arise from cleavages within the cyclohexanone ring. For instance, a fragment at m/z = 97 could result from the loss of the benzyl group.

Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information for its structural characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its molecular structure. While direct experimental data for this specific compound is not widely available, a thorough understanding of the spectroscopic principles and a comparative analysis with structurally related molecules provide a solid foundation for predicting and interpreting its spectral features. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize spectroscopic techniques in their work with this compound and other related compounds.

References

- Vertex AI Search. A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023-10-08).

-

Chegg. Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. (2021-11-03). [Link]

Sources

biological activity of 4-Benzylcyclohexanone scaffold

An In-Depth Technical Guide to the Biological Activity of the 4-Benzylcyclohexanone Scaffold

Executive Summary

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities.[1] Its synthetic tractability and versatile three-dimensional structure make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and an exploration of their underlying mechanisms of action and structure-activity relationships (SAR).

Synthesis of the this compound Scaffold

The accessibility of the this compound core is a key advantage for its use in drug discovery. A common and effective method for its synthesis involves the direct α-alkylation of a 4-substituted cyclohexanone enolate with a benzyl halide. This nucleophilic substitution reaction provides a straightforward route to the core structure, which can then be further functionalized to create diverse chemical libraries.[2]

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing 4-benzyl-4-methylcyclohexanone.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-Benzyl-4-methylcyclohexanone[2]

This protocol describes a representative synthesis via enolate alkylation.

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the cooled solution while stirring.

-

Allow the reaction to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure 4-benzyl-4-methylcyclohexanone.[2]

Anticancer Activity

Derivatives of the cyclohexanone scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines, making this a promising area of research.[1][3]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial. One key mechanism involves the inhibition of cell division. For example, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone was identified as a novel inhibitor of the bacterial cell division protein FtsZ.[4] While FtsZ is a prokaryotic tubulin homologue, this finding suggests that related cyclohexanone structures could potentially interact with eukaryotic cytoskeletal proteins involved in mitosis. Molecular docking studies have also implicated the inhibition of key cancer-related enzymes such as anaplastic lymphoma kinase and cyclin-dependent kinase 2.[5]

Caption: Potential anticancer mechanism via CDK inhibition and apoptosis induction.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies on related 2,6-bis(arylidene)cyclohexanones have provided valuable insights. These studies revealed that the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances anti-leukemic activity. Conversely, electron-donating groups (EDGs) tend to decrease this cytotoxic activity. This suggests that modulating the electronic properties of the benzyl moiety is a critical strategy for optimizing anticancer potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected cyclohexanone derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| 3a | 2,6-di(4-fluorobenzylidene) | PC3 (Prostate) | Cytotoxic | [3] |

| 3b | 2,6-bis(4-(trifluoromethyl)benzylidene) | HeLa (Cervical) | Cytotoxic | [3] |

| 3g | (modified quinolone-cyclohexanedione) | HCT116 (Colon) | < 10 | [5] |

| 3g | (modified quinolone-cyclohexanedione) | MCF-7 (Breast) | < 10 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro anticancer activity of test compounds.

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium.

-

Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a major global health threat, necessitating the discovery of new antimicrobial agents.[6] The this compound scaffold has demonstrated promising activity against a range of bacteria and fungi.[1][7]

Mechanism of Action

While the precise mechanisms are still under investigation, the lipophilic nature of the benzyl and cyclohexyl groups likely facilitates interaction with and disruption of bacterial cell membranes. Some derivatives, particularly hydrazone-containing analogues, are known to possess a broad spectrum of antimicrobial properties.[6] The mechanism may involve inhibiting essential bacterial enzymes or interfering with cell wall synthesis. For instance, some curcumin analogs, which share the dibenzylidene-cyclohexanone core, are effective against Staphylococcus aureus.[8]

Structure-Activity Relationship (SAR)

Studies on dibenzylidene-cyclohexanone derivatives have shown that the nature and position of substituents on the benzylidene rings are crucial for activity. For example, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was found to be particularly potent against E. coli, S. aureus, and E. faecalis.[8] This highlights the importance of hydroxyl groups, which can participate in hydrogen bonding with biological targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents MIC values for selected cyclohexanone derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Bromolactone 5 | Bacillus subtilis | Strong Effect | [9] |

| Bromolactone 5 | Staphylococcus aureus | Strong Effect | [9] |

| A146 | E. coli | 50 | [8] |

| A146 | S. aureus | 50 | [8] |

| A146 | E. faecalis | 50 | [8] |

| Compound 3c | S. aureus | 2.5 - 10 | [10] |

Experimental Protocol: Microbroth Dilution Method (CLSI Guidelines)[7]

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Grow the microbial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including respiratory distress syndrome and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12][13][14] Derivatives of the cyclohexanone scaffold have shown potential in mitigating these processes.

Mechanism of Action

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity in vivo.[11] In a murine model of acute lung injury, these compounds were shown to decrease the migration of leukocytes, reduce the activity of myeloperoxidase (MPO), and lower the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[11] The neuroprotective effects are often linked to potent antioxidant activity.[15] Some derivatives can inhibit the generation of intracellular reactive oxygen species (ROS) and activate pro-survival signaling pathways, such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[15]

Caption: Anti-inflammatory and neuroprotective mechanisms of action.

Experimental Protocol: In Vivo Model of LPS-Induced Acute Lung Injury[12]

This protocol describes an established model for evaluating anti-inflammatory agents.

-

Animal Acclimatization: Use male Swiss mice (or a similar strain) and allow them to acclimatize for at least one week with free access to food and water.

-

Compound Administration: Administer the test aryl-cyclohexanone compound orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-100 mg/kg). The control group receives the vehicle.

-

LPS Challenge: After 1 hour, induce lung inflammation by intranasal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 25 µg in 50 µL saline).

-

Sample Collection: At a specific time point post-LPS challenge (e.g., 24 hours), euthanize the animals.

-

Bronchoalveolar Lavage (BALF): Perform a bronchoalveolar lavage by flushing the lungs with PBS. Collect the BALF to measure total and differential leukocyte counts and protein concentration (as a marker of vascular leakage).

-

Tissue Analysis: Harvest the lung tissue for histological analysis and to measure MPO activity (a marker of neutrophil infiltration) and cytokine levels (TNF-α, IL-6) via ELISA.

-

Data Analysis: Compare the inflammatory markers in the compound-treated group to the LPS-only control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure with a remarkable breadth of biological activities. Its demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models validates its importance as a foundational core for drug discovery. The straightforward synthesis allows for the rapid generation of diverse analogues, facilitating extensive structure-activity relationship studies.

Future research should focus on several key areas:

-

Target Identification: Elucidating the specific molecular targets for each biological activity will enable more rational, mechanism-based drug design.

-

Selectivity and Potency: Further chemical modifications should aim to optimize potency against the desired target while minimizing off-target effects and cytotoxicity.

-

Pharmacokinetic Optimization: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to improve their drug-like characteristics and in vivo efficacy.[16][17]

-

Exploration of New Activities: The inherent versatility of the scaffold suggests it may possess other un-explored biological activities worth investigating.

By leveraging the insights presented in this guide, researchers can continue to harness the potential of the this compound scaffold to develop the next generation of therapeutic agents for a wide range of human diseases.

References

-

Gucwa, K., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. Available at: [Link]

-

Tatar, E., et al. (2018). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. ResearchGate. Available at: [Link]

-

Kim, J. C., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. PubMed. Available at: [Link]

-

Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. Available at: [Link]

-

El-Massaoudi, M., et al. (2016). Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. Journal of Taibah University for Science. Available at: [Link]

-

de Oliveira, G. A., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. Available at: [Link]

-

Colville, A. M., et al. (2011). Anti-inflammatory and pro-resolving properties of benzo-lipoxin A(4) analogs. PubMed. Available at: [Link]

-

Lin, T. K., et al. (2020). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. PubMed. Available at: [Link]

-

Clayton, D. J., et al. (2012). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

-

Khan, K. M., et al. (2017). Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives. ResearchGate. Available at: [Link]

-

Lin, H. Y. J., et al. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. MDPI. Available at: [Link]

-

El-Massaoudi, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. Available at: [Link]

-

Smirnova, I. G., et al. (2022). Structure–Property Relationships of Dibenzylidenecyclohexanones. PMC. Available at: [Link]

-

Y un, L. K., et al. (2021). SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Rasayan Journal of Chemistry. Available at: [Link]

-

Bouone, Y. O., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Available at: [Link]

-

de Oliveira, R., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. Available at: [Link]

-

Khan, K. M., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PMC. Available at: [Link]

-

Singh, U. P., et al. (2025). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: [Link]

-

Wessjohann, L. A., et al. (2025). The synthesis of macrocycles for drug discovery. ResearchGate. Available at: [Link]

-

Acar, Ç., et al. (2018). Synthesis and Aldose Reductase Inhibition Effects of Novel N‐Benzyl‐4‐Methoxyaniline Derivatives. ResearchGate. Available at: [Link]

-